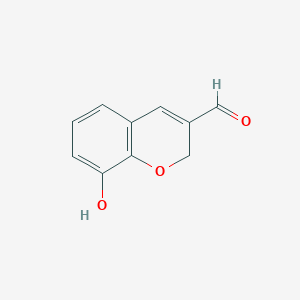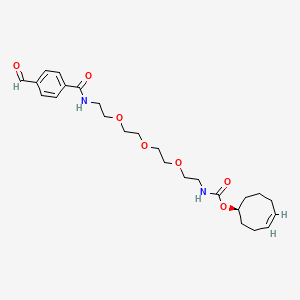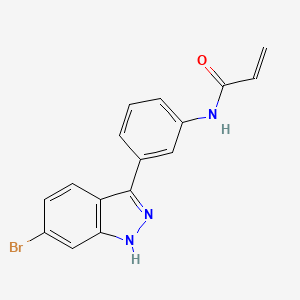
8-hydroxy-2H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2H-chromene-3-carbaldehyde is a compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Knoevenagel condensation reaction. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: 8-Hydroxy-2H-chromene-3-carboxylic acid.
Reduction: 8-Hydroxy-2H-chromene-3-methanol.
Substitution: Various ethers and esters depending on the substituent.
Aplicaciones Científicas De Investigación
8-Hydroxy-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-hydroxy-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as DNA gyrase, and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparación Con Compuestos Similares
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- 4H-chromene-4-one
- 2H-chromene-2-one
Comparison: 8-Hydroxy-2H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and a broader range of applications in scientific research .
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
8-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-5-7-4-8-2-1-3-9(12)10(8)13-6-7/h1-5,12H,6H2 |
Clave InChI |
PMVXJAUNCXYUDO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C(=CC=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



